4-(4-Chloro-1H-pyrazol-1-YL)benzaldehyde
Overview
Description
4-(4-Chloro-1H-pyrazol-1-YL)benzaldehyde is a chemical compound that belongs to the class of benzaldehydes, which are characterized by the presence of a benzene ring attached to an aldehyde group. This compound specifically features a pyrazole ring substituted at the 4-position with a chlorine atom and a benzaldehyde group at the 1-position. It is a versatile intermediate used in various chemical syntheses and research applications.
Synthetic Routes and Reaction Conditions:
Bromination and Substitution: One common synthetic route involves the bromination of 4-chloro-1H-pyrazole followed by a nucleophilic substitution reaction with benzaldehyde.
Cross-Coupling Reactions: Another method is the use of cross-coupling reactions, such as the Suzuki-Miyaura coupling, to link the pyrazole and benzaldehyde moieties.
Industrial Production Methods:
Batch Production: In industrial settings, batch production methods are often employed, where the reactants are mixed in a controlled environment to ensure consistent quality and yield.
Continuous Flow Synthesis: Continuous flow synthesis is another method used to produce this compound on a larger scale, offering advantages in terms of efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol, resulting in 4-(4-chloro-1H-pyrazol-1-YL)benzyl alcohol.
Substitution: Substitution reactions can occur at various positions on the pyrazole ring, leading to a variety of substituted pyrazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various electrophilic and nucleophilic reagents can be employed depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and other oxidized derivatives.
Reduction Products: Alcohols, such as benzyl alcohol.
Substitution Products: Substituted pyrazoles with different functional groups.
Scientific Research Applications
4-(4-Chloro-1H-pyrazol-1-YL)benzaldehyde is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
4-(4-Chloro-1H-pyrazol-1-YL)benzaldehyde is similar to other pyrazole derivatives, such as 4-(1H-pyrazol-1-yl)benzaldehyde and 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde. its unique chlorine substitution at the 4-position on the pyrazole ring distinguishes it from these compounds. This substitution can affect its reactivity and biological activity, making it a valuable compound in specific applications.
Comparison with Similar Compounds
4-(1H-pyrazol-1-yl)benzaldehyde
4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde
4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde
Properties
IUPAC Name |
4-(4-chloropyrazol-1-yl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-9-5-12-13(6-9)10-3-1-8(7-14)2-4-10/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDBNQACVIQTGIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)N2C=C(C=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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